![molecular formula C17H16F4N4O2 B2823473 (3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone CAS No. 1775527-03-1](/img/structure/B2823473.png)
(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone is a useful research compound. Its molecular formula is C17H16F4N4O2 and its molecular weight is 384.335. The purity is usually 95%.
BenchChem offers high-quality (3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiopharmaceutical Development
The synthesis and application of aryltrimethylammonium trifluoromethanesulfonates as precursors to aryl [18F]fluorides, for instance, in the improved synthesis of [18F]GBR‐13119, highlights its use in positron emission tomography (PET) radiotracer development. This compound, designed for dopamine uptake system imaging, showcases the utility of related chemical frameworks in creating no-carrier-added forms with high radiochemical yield and purity, critical for neuroimaging studies (Haka, Kilbourn, Watkins, & Toorongian, 1989).
Chemical Synthesis and Evaluation
The chemical synthesis processes, such as that of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride, underscore the compound's relevance in synthesizing complex molecules for biological evaluation. This synthetic pathway involves multiple steps, from coupling formamidine acetate to final catalytic reduction, illustrating the compound's role in creating potentially bioactive molecules (Haynes & Swigor, 1994).
Serotonergic System Investigation
Compounds related to "(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone" have been pivotal in studying the serotonergic neurotransmission system. For example, [18F]p-MPPF, a 5-HT1A antagonist, facilitates research into the serotonergic system's functioning through PET imaging, offering insights into neurotransmission mechanics, receptor distribution, and potential implications for neuropsychiatric disorder treatments (Plenevaux et al., 2000).
Antiviral and Antibacterial Research
Further, derivatives of the chemical structure have shown selective anti-HIV-2 activity in vitro, demonstrating the potential of such compounds in developing antiviral therapies. Notably, certain β-carboline derivatives related to this framework have displayed significant inhibition against the HIV-2 strain, underscoring the chemical's role in antiretroviral research (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).
Fluorescent Logic Gates
The development of fluorescent logic gates using compounds featuring a piperazine receptor and an aryl group, such as 4-piperazino-N-aryl-1,8-naphthalimide crown ethers, exemplifies the application of such chemical structures in creating sensors based on solvent polarity changes. These molecules have practical implications in probing cellular microenvironments and protein interfaces, demonstrating the broad utility of this chemical framework beyond traditional pharmaceutical applications (Gauci & Magri, 2022).
properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4O2/c1-27-13-3-2-11(8-12(13)18)16(26)25-6-4-24(5-7-25)15-9-14(17(19,20)21)22-10-23-15/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTSLLDJRRRFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

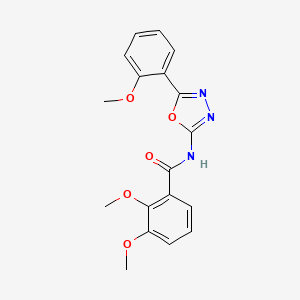
![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2823391.png)
![N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2823393.png)
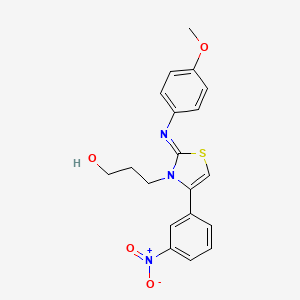
![6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823395.png)
![5-benzyl-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2823398.png)
![1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2823399.png)
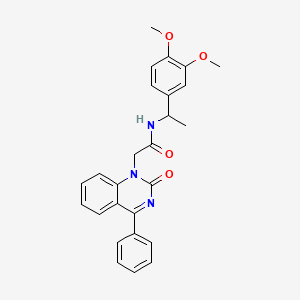
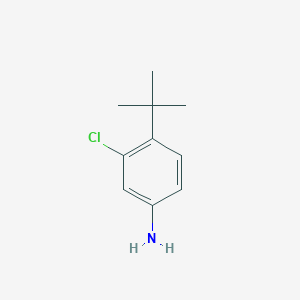
![7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2823403.png)
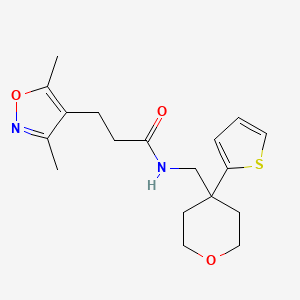
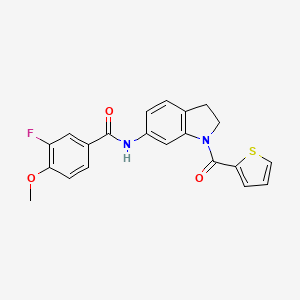
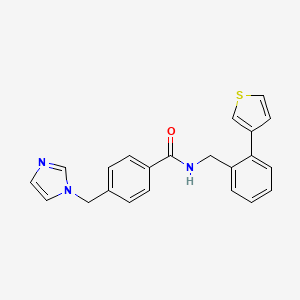
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2823413.png)